

Prothioconazole-d4: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: Prothioconazole-d4

Cat. No.: B15555845

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity of **Prothioconazole-d4**. **Prothioconazole-d4** is the deuterated form of Prothioconazole, a broad-spectrum triazole thione fungicide. As a stable isotope-labeled internal standard, it is a critical component in analytical and research laboratories for the accurate quantification of Prothioconazole residues in various matrices. This document outlines the typical data found on a certificate of analysis, details the experimental protocols for purity assessment, and illustrates relevant chemical pathways.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for **Prothioconazole-d4** provides a comprehensive summary of its identity, purity, and quality. While specific values may vary between batches and suppliers, the following tables represent typical data presented in a CoA.

Identity and Characterization

Parameter	Specification
Compound Name	Prothioconazole-d4
CAS Number	178928-70-6 (unlabeled)
Chemical Formula	C ₁₄ H ₁₁ D ₄ Cl ₂ N ₃ OS
Molecular Weight	348.29 g/mol
Appearance	White to off-white solid
Solubility	Soluble in Methanol, Acetonitrile, Dichloromethane

Purity and Impurity Profile

Test	Method	Result
Purity (by HPLC)	HPLC-UV	≥ 98%
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterium incorporation
Prothioconazole-desthio-d4	LC-MS/MS	< 0.1%
Residual Solvents	GC-HS	Complies with ICH Q3C
Water Content	Karl Fischer Titration	< 0.5%
Assay (on as is basis)	qNMR or Mass Balance	95.0% - 105.0%

Experimental Protocols

The determination of purity and the impurity profile of **Prothioconazole-d4** involves a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of **Prothioconazole-d4** by separating it from its non-deuterated counterpart and other potential organic impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Procedure: A solution of **Prothioconazole-d4** is prepared in the mobile phase and injected into the HPLC system. The peak area of **Prothioconazole-d4** is compared to the total area of all peaks to calculate the purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling

LC-MS/MS is a highly sensitive and specific technique used to identify and quantify trace-level impurities, such as the metabolite Prothioconazole-desthio-d4.^{[1][2]}

- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 0.3 mL/min.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for **Prothioconazole-d4** and potential impurities. For example, for Prothioconazole-desthio, the transition m/z 312 \rightarrow m/z 70 is often used.^[2]

- Procedure: A sample solution is injected into the LC-MS/MS system. The presence and quantity of impurities are determined by monitoring their specific MRM transitions and comparing them to a certified reference standard.

Gas Chromatography (GC) for Residual Solvent Analysis

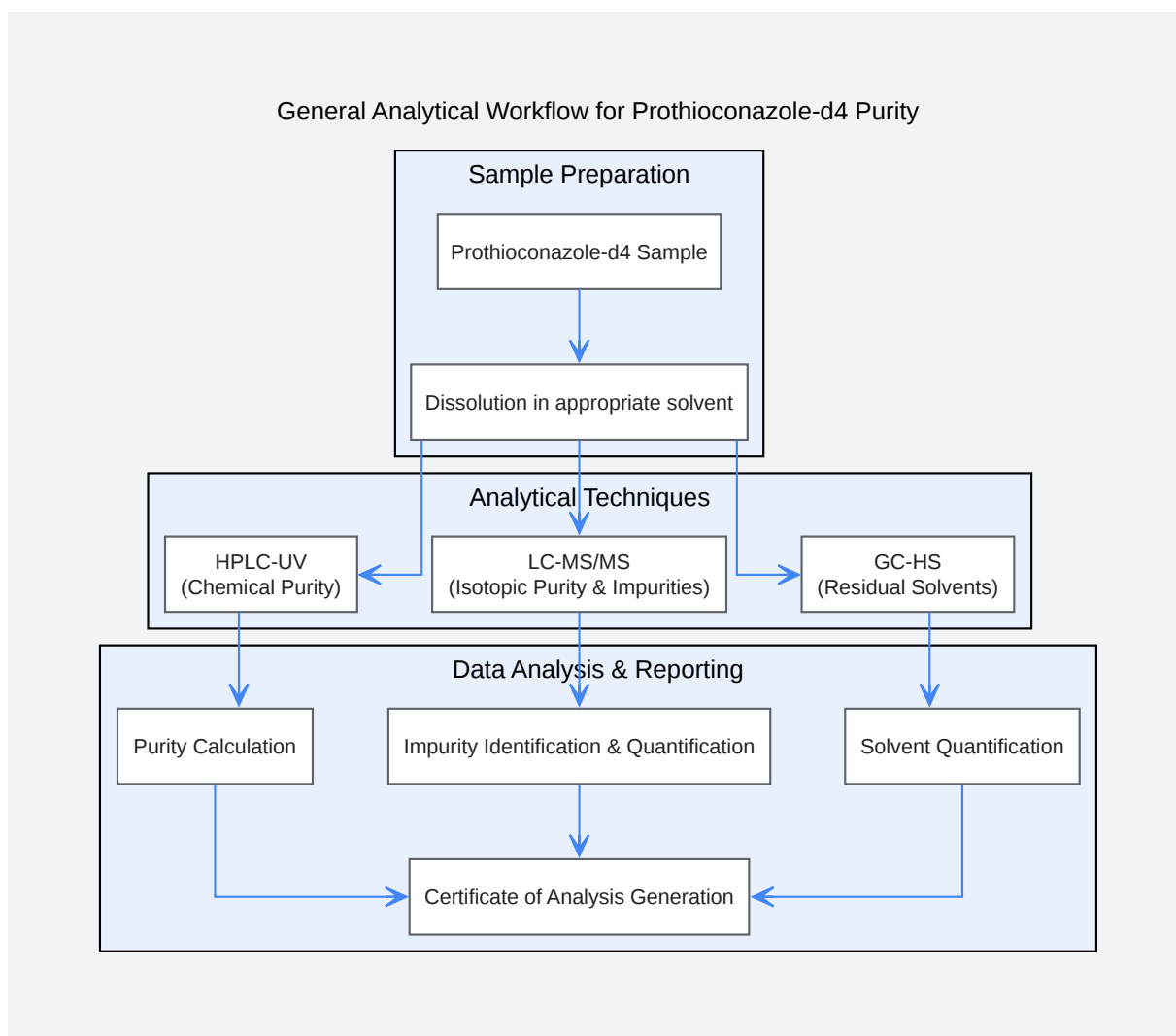
Gas chromatography with a flame ionization detector (FID) or mass spectrometer (MS) is employed to detect and quantify residual solvents from the synthesis and purification process.

[3]

- Instrumentation: Gas chromatograph with a headspace autosampler and FID or MS detector.
- Column: A capillary column suitable for solvent analysis (e.g., DB-624).
- Oven Temperature Program: A programmed temperature ramp to separate solvents of different boiling points.
- Carrier Gas: Helium or Hydrogen.
- Procedure: A weighed amount of the **Prothioconazole-d4** sample is placed in a headspace vial and heated. The vaporized solvents are injected into the GC for analysis. The detected solvent levels are compared against the limits set by the International Council for Harmonisation (ICH) Q3C guidelines.

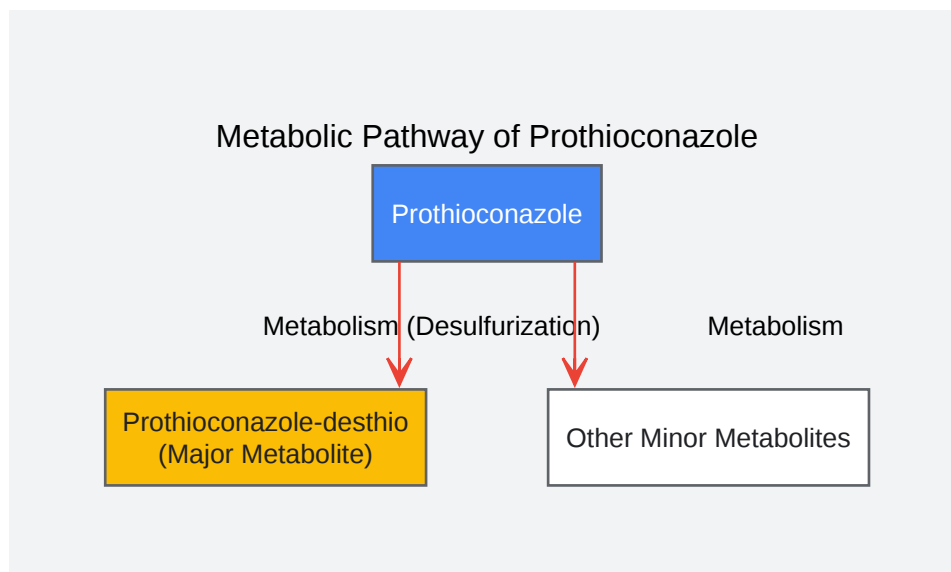
Visualizing Key Processes

The following diagrams illustrate the general analytical workflow for purity determination and the metabolic pathway of Prothioconazole.



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Caption: A flowchart of the analytical workflow for purity assessment.



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References

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